ML364

描述

ML364 是一种小分子抑制剂,选择性地靶向泛素特异性肽酶 2 (USP2)。它因其诱导细胞周期停滞和促进细胞周期调节蛋白 D1 降解的能力,在科学研究中显示出巨大潜力 。

准备方法

ML364 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。确切的合成路线和反应条件是专有的,未公开。 已知该化合物以各种数量和纯度用于研究目的 。

化学反应分析

ML364 主要经历结合相互作用,而不是像氧化或还原这样的传统化学反应。它直接与 USP2 结合,抑制其去泛素化活性。 这种结合导致细胞周期蛋白 D1 降解增加,并导致细胞周期停滞 。由这些相互作用形成的主要产物是以前被 USP2 稳定化的降解蛋白。

科学研究应用

Antimicrobial Applications

Broad-Spectrum Antivirulence Agent

ML364 has been identified as a potent broad-spectrum antivirulence agent that interferes with the quorum sensing (QS) systems of various pathogens. This mechanism is crucial for regulating virulence factor production in bacteria, thereby reducing their pathogenicity without exerting traditional bactericidal pressure, which can lead to resistance.

- Inhibition of Virulence Factors : this compound effectively inhibits the production of pyocyanin in Pseudomonas aeruginosa and staphyloxanthin in Staphylococcus aureus, two significant virulence factors associated with these bacteria. This inhibition was confirmed through transcriptome sequencing and enrichment analysis, highlighting this compound's impact on bacterial communication systems .

- Biofilm Formation : The compound also attenuates biofilm formation across multiple species, including Escherichia coli and Klebsiella pneumoniae, indicating its potential utility in treating biofilm-associated infections .

- In Vivo Efficacy : In animal models, this compound demonstrated a significant improvement in survival rates of systemically infected mice, alongside a reduction in bacterial loads within vital organs, showcasing its therapeutic potential against systemic infections .

Anticancer Applications

Targeting Cyclin D1 for Cancer Therapy

This compound's role as an inhibitor of USP2 has opened avenues for its application in cancer treatment, particularly in targeting cyclin D1, a protein crucial for cell cycle regulation.

- Mechanism of Action : By promoting the degradation of cyclin D1, this compound induces cell cycle arrest in various cancer cell lines. This effect was confirmed through in-cell ELISA assays and other experimental setups that demonstrated reduced cyclin D1 levels upon treatment with this compound .

- Effectiveness Against Cancer Cell Lines : Studies have shown that this compound can inhibit the growth of colorectal cancer cells and ovarian cancer cells by inducing apoptosis and blocking cell cycle progression. These findings suggest that this compound could serve as a promising candidate for further development as an anticancer therapeutic agent .

Table 1: Summary of Antimicrobial Activity

| Bacterial Species | Virulence Factor Inhibited | MIC (μg/ml) | Biofilm Formation Attenuation |

|---|---|---|---|

| Pseudomonas aeruginosa | Pyocyanin | ≥512 | Yes |

| Staphylococcus aureus | Staphyloxanthin | ≥512 | Yes |

| Escherichia coli | N/A | ≥512 | Yes |

| Klebsiella pneumoniae | N/A | ≥512 | Yes |

Table 2: Summary of Anticancer Effects

| Cancer Type | Mechanism of Action | Effect on Cyclin D1 | Cell Cycle Phase Arrested |

|---|---|---|---|

| Colorectal Cancer | USP2 Inhibition | Decreased | G1 Phase |

| Ovarian Cancer | USP2 Inhibition | Decreased | G1 Phase |

Case Studies

Case Study 1: In Vivo Efficacy of this compound

In a controlled study involving mice infected with Pseudomonas aeruginosa, treatment with this compound resulted in a notable increase in survival rates compared to untreated controls. The study highlighted that this compound not only reduced bacterial loads but also improved overall health indicators in infected subjects .

Case Study 2: Impact on Colorectal Cancer Cells

A series of experiments conducted on HCT116 colorectal cancer cells demonstrated that treatment with this compound led to significant cell cycle arrest and apoptosis. The results indicated that this compound effectively reduced cyclin D1 levels, confirming its role as a USP2 inhibitor and suggesting its potential as a therapeutic agent against colorectal cancer .

作用机制

ML364 通过与 USP2 的催化结构域结合来发挥其作用,从而抑制其去泛素化活性。这种抑制导致细胞周期蛋白 D1 降解增加,导致细胞周期停滞。 此外,this compound 已被证明可降低细胞内 ATP 水平并提高线粒体活性氧 (ROS) 水平 。

相似化合物的比较

ML364 在选择性抑制 USP2 方面是独一无二的。其他类似的化合物包括:

USP7 抑制剂: 这些化合物靶向泛素特异性肽酶 7,并在癌症治疗中显示出潜力。

USP8 抑制剂: 这些抑制剂靶向泛素特异性肽酶 8,目前正在探索其在各种疾病中的治疗潜力。

This compound 因其对 USP2 的高选择性和通过细胞周期蛋白 D1 降解诱导细胞周期停滞的能力而脱颖而出 .

生物活性

ML364 is a small molecule inhibitor primarily targeting the deubiquitinase USP2, which plays a crucial role in regulating protein degradation and cellular processes such as the cell cycle and DNA repair. This compound has garnered significant attention for its potential therapeutic applications in cancer treatment and its effects on bacterial virulence.

Inhibition of USP2

This compound specifically inhibits USP2, leading to the degradation of its substrates, most notably cyclin D1. The inhibition results in:

- Increased Cyclin D1 Degradation : this compound has an IC₅₀ of approximately 1.1 μM, indicating effective binding to USP2 and subsequent degradation of cyclin D1 in various cancer cell lines, including HCT116 and Mino .

- Cell Cycle Arrest : The compound induces cell cycle arrest, as evidenced by flow cytometry assays that show a significant increase in the sub-G1 population of treated cells, indicating apoptosis .

Effects on Cancer Cell Lines

This compound has been tested across several cancer cell lines, demonstrating its antiproliferative effects:

- Cell Viability Reduction : In HCT116, Mino, LnCAP (prostate cancer), and MCF7 (breast cancer) cells, this compound reduced cell viability in a dose-dependent manner, correlating with cyclin D1 degradation .

- Enhanced TRAIL Sensitivity : this compound enhances the sensitivity of cancer cells to TRAIL-mediated apoptosis by promoting the degradation of survivin, a protein that inhibits apoptosis .

Antiviral and Antibacterial Properties

Recent studies have also revealed that this compound possesses broad-spectrum antivirulence activity against various bacterial pathogens by interfering with their quorum sensing systems:

- Quorum Sensing Inhibition : this compound disrupts the signaling mechanisms of both Gram-negative and Gram-positive bacteria, inhibiting biofilm formation and reducing virulence factor production such as pyocyanin in Pseudomonas aeruginosa and staphyloxanthin in Staphylococcus aureus .

- In Vivo Efficacy : In animal models, this compound significantly improved survival rates and reduced bacterial loads in infected mice, highlighting its potential as an antimicrobial agent .

Research Findings Overview

The following table summarizes key research findings related to this compound's biological activity:

Case Study 1: Cancer Cell Line Response

In a study examining the effects of this compound on mantle cell lymphoma cells (Mino), treatment resulted in significant reductions in cyclin D1 levels over time. The proteasome inhibitor MG132 was used to confirm that cyclin D1 degradation was proteasome-dependent. This study highlights the potential of this compound as a therapeutic agent targeting specific pathways involved in tumor growth.

Case Study 2: Quorum Sensing Disruption

属性

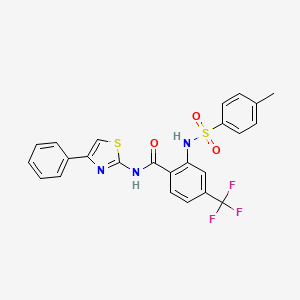

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O3S2/c1-15-7-10-18(11-8-15)35(32,33)30-20-13-17(24(25,26)27)9-12-19(20)22(31)29-23-28-21(14-34-23)16-5-3-2-4-6-16/h2-14,30H,1H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUGMNXETPARLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。